molecular formula C23H25N3OS B2979858 2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide CAS No. 2034482-80-7

2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

Cat. No.: B2979858
CAS No.: 2034482-80-7
M. Wt: 391.53
InChI Key: UEMCQHNXKYJNKB-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide is a complex organic compound featuring a phenyl ring substituted with an isopropylthio group and an acetamide moiety linked to a pyrimidinyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide typically involves multi-step organic reactions:

  • Formation of the Phenylthio Intermediate

      Starting Material: 4-bromoacetophenone.

      Reaction: Nucleophilic substitution with isopropylthiol in the presence of a base like potassium carbonate.

      Conditions: Reflux in an appropriate solvent such as ethanol.

  • Synthesis of the Pyrimidinyl Ethyl Intermediate

      Starting Material: 2-phenylpyrimidine.

      Reaction: Alkylation with 2-bromoethylamine.

      Conditions: Use of a polar aprotic solvent like DMF and a base such as sodium hydride.

  • Coupling Reaction

      Starting Materials: The phenylthio intermediate and the pyrimidinyl ethyl intermediate.

      Reaction: Amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

      Conditions: Room temperature in a solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification: Employing techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Products: Sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduced forms of the acetamide or pyrimidine rings.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Various substituted derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Typically carried out in solvents like dichloromethane or acetonitrile at room temperature.

    Reduction: Often performed in ether or THF under inert atmosphere.

    Substitution: Conducted in polar solvents with bases to facilitate nucleophilic attack.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the development of ligands for catalysis or coordination chemistry.

Biology

    Biological Probes: Utilized in the study of biological pathways and enzyme interactions.

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Medicine

    Pharmacology: Explored for its effects on specific molecular targets, such as enzymes or receptors.

    Diagnostics: Used in the development of diagnostic agents for imaging or biomarker detection.

Industry

    Material Science: Incorporated into the design of new materials with specific properties.

    Agriculture: Evaluated for use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism by which 2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The isopropylthio group may enhance lipophilicity, facilitating membrane permeability, while the pyrimidine ring can engage in hydrogen bonding or π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide: Similar structure but with a methylthio group instead of isopropylthio.

    2-(4-(Ethylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide: Contains an ethylthio group.

    2-(4-(Isopropylthio)phenyl)-N-(2-(2-pyridin-5-yl)ethyl)acetamide: Pyridine ring instead of pyrimidine.

Uniqueness

The presence of the isopropylthio group in 2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide imparts unique lipophilic properties, potentially enhancing its biological activity and membrane permeability compared to its analogs. The combination of the phenyl and pyrimidine rings also allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-17(2)28-21-10-8-18(9-11-21)14-22(27)24-13-12-19-15-25-23(26-16-19)20-6-4-3-5-7-20/h3-11,15-17H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMCQHNXKYJNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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